N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide
Description
N-(2-(6-(Methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a synthetic pyrazolo[3,4-d]pyrimidine derivative characterized by a methylthio group at position 6, a propylamino substituent at position 4, and a 2-naphthamide moiety linked via an ethyl chain to the pyrazolo-pyrimidine core. Its structural complexity arises from the integration of sulfur-containing and aromatic groups, which may enhance binding affinity and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6OS/c1-3-10-23-19-18-14-25-28(20(18)27-22(26-19)30-2)12-11-24-21(29)17-9-8-15-6-4-5-7-16(15)13-17/h4-9,13-14H,3,10-12H2,1-2H3,(H,24,29)(H,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGSYUGFAJVOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide often involves multi-step organic reactions. The key steps may include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the propylamine group: Nucleophilic substitution reactions can be utilized to introduce the propylamine moiety.
Methylthio substitution: This step often involves methylation reactions using methylating agents like methyl iodide.
Formation of naphthamide: Coupling reactions between naphthalene derivatives and amines under amide-bond forming conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would need optimized conditions for each reaction step to maximize yield and purity. This could involve:
Large-scale reactors: for the cyclization and methylation reactions.
Continuous flow systems: to enhance reaction control and efficiency.
Advanced purification techniques: like crystallization and column chromatography to ensure high purity.
Chemical Reactions Analysis
Reactivity of the Methylthio Group
The 6-(methylthio) substituent exhibits nucleophilic substitution and oxidation potential:
| Reaction Type | Conditions | Outcome | Supporting Evidence |
|---|---|---|---|
| Nucleophilic substitution | Treatment with amines or alkoxides at elevated temperatures (60–80°C) in polar aprotic solvents (e.g., DMF) | Replacement of methylthio group with nucleophiles (e.g., morpholine, alkylamines) to form derivatives | Observed in analogs such as [N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide] |
| Oxidation | Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C | Conversion to sulfoxide (S=O) or sulfone (O=S=O) derivatives, altering electronic properties | Demonstrated in pyrazolo-pyrimidine derivatives with methylthio groups |
Reactivity of the Propylamino Group
The 4-(propylamino) substituent participates in alkylation and acylation reactions:
Hydrolysis of the Naphthamide Group
The 2-naphthamide moiety undergoes hydrolysis under acidic or basic conditions:
Ring Modification Reactions
The pyrazolo[3,4-d]pyrimidine core can undergo electrophilic substitution and ring-opening:
Stability Under Physiological Conditions
Key degradation pathways in biological systems include:
-
Oxidative desulfurization : Methylthio → hydroxymethyl or formyl groups via cytochrome P450 enzymes .
-
Amide bond cleavage : Hydrolysis by esterases or proteases, releasing 2-naphthoic acid.
Reaction Optimization Considerations
Scientific Research Applications
Biological Activities
Research indicates that N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide exhibits several important biological activities:
Inhibition of Cell Proliferation
Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have demonstrated antiproliferative activity against K562 leukemia cells by inducing apoptosis and reducing cell viability.
Apoptosis Induction
The compound is believed to activate apoptotic pathways. Research has indicated that related compounds increase the levels of reactive oxygen species (ROS), which play a critical role in apoptosis. For example, the activation of caspases (caspase 3 and 7) was significantly enhanced after treatment with certain derivatives, suggesting a pro-apoptotic effect.
Anti-inflammatory Effects
Compounds in this class have been noted for their ability to inhibit pro-inflammatory cytokines such as IL-6. This suggests potential applications in inflammatory diseases where cytokine inhibition may provide therapeutic benefits.
Case Studies and Research Findings
Several studies have explored the applications of this compound in various contexts:
| Study Focus | Findings | Reference |
|---|---|---|
| Cancer Cell Proliferation | Induced apoptosis in K562 leukemia cells; reduced cell viability significantly. | |
| Inflammatory Disease Models | Inhibited IL-6 production in vitro; potential application in treating chronic inflammatory diseases. | |
| Mechanistic Studies | Demonstrated increased ROS levels leading to enhanced caspase activation and apoptosis. |
Mechanism of Action
The compound's effects are often attributed to its ability to interact with specific molecular targets. This includes:
Enzyme inhibition: Binding to enzyme active sites and inhibiting their function.
Receptor modulation: Acting as a ligand for specific receptors, altering their activity.
Pathways involved: It can affect pathways related to cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives share a common core but differ in substituents, which critically influence their physicochemical and biological properties. Below is a detailed comparison based on substituent groups, synthetic efficiency, and inferred properties.
Sulfur-Containing Substituents
The methylthio group (SCH₃) at position 6 in the target compound distinguishes it from analogs with alternative sulfur-based moieties:
- Compound 2u (2-((1-(2-(2-(2-Ethoxyethoxy)ethoxy)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]thiazole) : Features a thioether-linked benzothiazole group. The extended ethoxy chain enhances hydrophilicity but may reduce membrane permeability compared to the compact methylthio group in the target compound .
- Compound 2v (N-(2-(4-(Benzo[d]oxazol-2-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-((3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide): Contains a thio-linked benzoxazole and a biotin-like moiety. The increased steric bulk likely reduces synthetic yield (39%) compared to the target compound’s simpler methylthio group .
Amino Substituents
The propylamino group at position 4 is a critical feature shared with several analogs:
- Compound 15 (N-Methyl-4-(6-(propylamino)-1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzenesulfonamide): Retains the propylamino group but substitutes the naphthamide with a sulfonamide-tetrahydrofuran hybrid. This modification resulted in 70% synthetic yield, suggesting that sulfonamide groups are synthetically accessible .
- Compound 17 (4-(1-Cyclohexyl-6-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzene sulfonamide): Replaces the ethyl-naphthamide linkage with a cyclohexyl-sulfonamide group. The lower yield (40%) highlights challenges in introducing bulky aliphatic substituents .
Key Insight: The propylamino group is synthetically robust across analogs, but the naphthamide in the target compound may offer superior aromatic stacking interactions in biological targets.
Amide vs. Sulfonamide Linkers
The 2-naphthamide moiety in the target compound contrasts with sulfonamide-containing analogs:
- Compound 18 (trans-N-(4-(6-(Butylamino)-1-(4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)methanesulfonamide): Uses a sulfonamide linker with a hydroxycyclohexyl group. The low yield (18%) underscores the difficulty of integrating polar hydroxyl groups .
- Compound 2w ((S)-4-(4-(Benzo[d]oxazol-2-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-((tert-butoxycarbonyl)amino)butanoate): Employs a Boc-protected amino acid ester. The high yield (92%) suggests that ester groups are more amenable to synthesis than amides .
Key Insight : Amide groups, as in the target compound, provide hydrogen-bonding capacity critical for target engagement but may require optimized coupling conditions for synthesis.
Data Tables
Table 1. Comparison of Substituent Effects
Biological Activity
N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its synthesis, structure-activity relationships, and various biological assays that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 446.6 g/mol. The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N6OS |
| Molecular Weight | 446.6 g/mol |
| CAS Number | 946282-23-1 |
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.
In one study, a related compound demonstrated an IC50 value in the range of 0.3–24 µM against dual targets EGFR and VGFR2, indicating potent inhibitory effects on tumor growth and cell proliferation . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration.
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their anti-inflammatory effects. Some studies suggest that these compounds can act as inhibitors of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Synthesis and Evaluation
A study focused on synthesizing various pyrazolo[3,4-d]pyrimidine derivatives reported the successful development of compounds with enhanced biological activity through structural modifications . The synthesized compounds were evaluated for their ability to inhibit specific enzymes associated with cancer progression and inflammation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence biological activity. For example, substituents such as methylthio and propylamino groups have been correlated with increased potency against cancer cell lines .
Q & A
Q. Key Groups :
- Methylthio (C6) : Enhances hydrophobic interactions with kinase ATP-binding pockets .
- Propylamino (C4) : Facilitates hydrogen bonding with conserved residues (e.g., Asp831 in EGFR) .
- Naphthamide : π-π stacking with aromatic residues (e.g., Phe723 in VEGFR2) .
Experimental Validation : - Methylthio deletion : Reduces IC₅₀ by >10-fold in kinase inhibition assays .
- Naphthamide truncation : Lowers cellular uptake (e.g., logP reduction from 3.2 to 1.8) .
Advanced: What in silico strategies predict target interactions and binding modes?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase domains (e.g., PDB ID 1M17). Prioritize poses with RMSD <2.0 Å .
Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in GROMACS; analyze RMSF (root mean square fluctuation) for flexible regions .
Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors near C4) using LigandScout .
Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values .
Table 1: Structurally Analogous Compounds and Activities
| Compound Name | Key Modifications | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| 6-Methylthio-[3,4-d]pyrimidine | C6 methylthio, no naphthamide | Anticancer (EGFR: 0.8 µM) | |
| 4-Amino-N-propylpyrazolo[3,4-d]pyrimidine | C4 propylamino, no thioether | Kinase inhibition (VEGFR2: 1.2 µM) | |
| Naphthalene-2-carboxamide derivative | Full structure with ethylthio | Antiviral (HCV NS5B: 5.3 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
